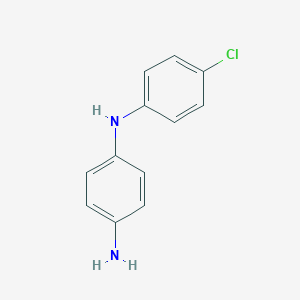
N1-(4-Chlorophenyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Chlorophenyl)benzene-1,4-diamine is an organic compound with the chemical formula C12H11ClN2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is notable for its applications in the synthesis of organic dyes and fluorescent dyes, as well as its role as a ligand in organic synthesis catalysts and oxidants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N1-(4-Chlorophenyl)benzene-1,4-diamine typically involves a two-step process:
Reaction of Phenylenediamine with Carbon Tetrachloride: Phenylenediamine reacts with carbon tetrachloride in dichloromethane to generate tetrachloride of phenylenediamine.
Reaction with Chlorobenzene: The tetrachloride of phenylenediamine then reacts with chlorobenzene to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and efficiency, with attention to temperature, pressure, and the use of appropriate solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-Chlorophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amines.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N1-(4-Chlorophenyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of organic dyes and fluorescent dyes.
Biology: Acts as a ligand in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N1-(4-Chlorophenyl)benzene-1,4-diamine involves its interaction with various molecular targets. As a ligand, it binds to metal ions and forms complexes that can catalyze organic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but differs in the position of the amino groups.
N-(4-Chlorophenyl)-2-nitroaniline: Contains a nitro group instead of an amino group.
4-(4-Chlorophenyl)aniline: Lacks the second amino group.
Uniqueness
N1-(4-Chlorophenyl)benzene-1,4-diamine is unique due to its specific arrangement of amino and chloro groups, which confer distinct reactivity and binding properties. This makes it particularly useful in the synthesis of dyes and as a ligand in catalytic processes .
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGIEISQJFZTIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406348 |
Source


|
| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-93-5 |
Source


|
| Record name | N1-(4-Chlorophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
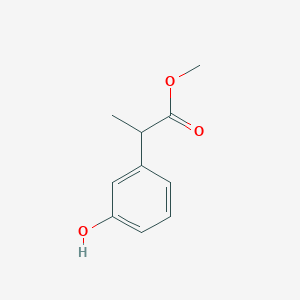
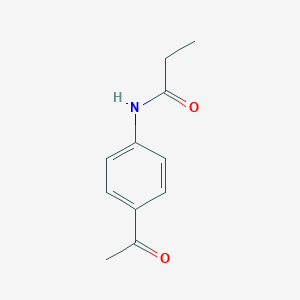


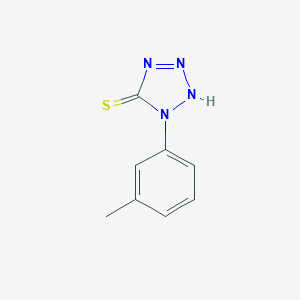



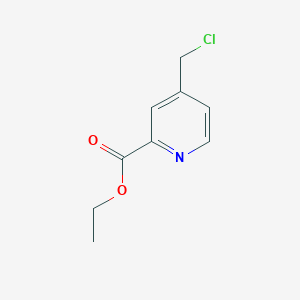
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

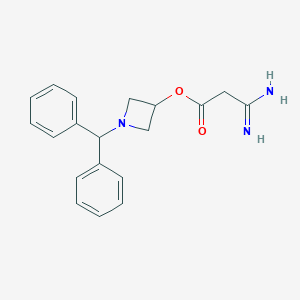
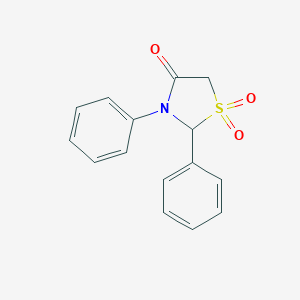
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
